molecular formula C22H19N5O2 B293036 N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide

Numéro de catalogue B293036
Poids moléculaire: 385.4 g/mol
Clé InChI: VAMHEHDLQZUGQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide, also known as CPI-613, is a novel anticancer drug that is currently being investigated for its potential use in treating various types of cancer. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, which are essential for the production of energy in cancer cells. CPI-613 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of several types of cancer.

Mécanisme D'action

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide targets the mitochondrial TCA cycle enzymes, which are essential for the production of energy in cancer cells. By inhibiting these enzymes, N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide disrupts the energy production process and induces apoptosis (programmed cell death) in cancer cells. N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide also inhibits the production of reactive oxygen species (ROS), which are involved in cancer progression and resistance to chemotherapy.
Biochemical and Physiological Effects:
N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide has been shown to have a number of biochemical and physiological effects on cancer cells, including inhibition of the TCA cycle enzymes, induction of apoptosis, inhibition of ROS production, and modulation of mitochondrial function. N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide has also been shown to reduce tumor growth and metastasis in animal models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide is its potent anticancer activity, both as a single agent and in combination with other chemotherapy drugs. Another advantage is its ability to target the mitochondrial TCA cycle enzymes, which are often overexpressed in cancer cells. However, one limitation of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide is its potential toxicity, particularly in healthy cells. Another limitation is the need for further clinical trials to determine its safety and efficacy in humans.

Orientations Futures

There are several future directions for research on N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide, including:
1. Investigating its potential use in combination with other chemotherapy drugs for the treatment of various types of cancer.
2. Developing new formulations of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide to improve its bioavailability and reduce toxicity.
3. Conducting further clinical trials to determine its safety and efficacy in humans.
4. Investigating its potential use in combination with immunotherapy for the treatment of cancer.
5. Studying its mechanism of action in more detail to identify new targets for cancer therapy.
In conclusion, N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide is a promising anticancer drug that targets the mitochondrial TCA cycle enzymes and induces apoptosis in cancer cells. It has shown potent anticancer activity in preclinical studies and is currently in clinical trials for the treatment of several types of cancer. Further research is needed to determine its safety and efficacy in humans and to identify new targets for cancer therapy.

Méthodes De Synthèse

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide can be synthesized using a multistep process that involves the condensation of 2,4-dimethoxybenzaldehyde with 4-cyano-3-methylpyridine-2-carboxylic acid to form the intermediate 2,4-dimethoxy-N-(4-cyano-3-methylpyridin-2-yl)benzamide. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, N-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide.

Applications De Recherche Scientifique

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide has been shown to have potent anticancer activity in preclinical studies, both as a single agent and in combination with other chemotherapy drugs. It has been tested in vitro and in vivo in a variety of cancer cell lines and animal models, including pancreatic cancer, leukemia, lymphoma, and non-small cell lung cancer. N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide has also been shown to have synergistic effects with other chemotherapy drugs, such as gemcitabine and cisplatin.

Propriétés

Formule moléculaire

C22H19N5O2

Poids moléculaire

385.4 g/mol

Nom IUPAC

N//'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)methanimidamide

InChI

InChI=1S/C22H19N5O2/c1-14-10-21(25-13-24-18-9-8-15(28-2)11-20(18)29-3)27-19-7-5-4-6-17(19)26-22(27)16(14)12-23/h4-11,13H,1-3H3,(H,24,25)

Clé InChI

VAMHEHDLQZUGQM-UHFFFAOYSA-N

SMILES isomérique

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)/N=C/NC4=C(C=C(C=C4)OC)OC)C#N

SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N=CNC4=C(C=C(C=C4)OC)OC)C#N

SMILES canonique

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N=CNC4=C(C=C(C=C4)OC)OC)C#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.